molecular formula C9H11ClFNO B13245309 2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol

2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol

Cat. No.: B13245309
M. Wt: 203.64 g/mol
InChI Key: YUONVKUIXPCNAA-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol, often supplied as its stable hydrochloride salt (CAS 1354949-48-6) , is a halogenated propanolamine derivative of significant interest in medicinal and organic chemistry research. This compound features a propan-1-ol backbone with an amino group at position 2 and a 2-chloro-6-fluorophenyl substituent, a structural motif common in the synthesis of biologically active molecules . The presence of both chloro and fluoro substituents on the phenyl ring influences the compound's electronic properties and can enhance its binding affinity to specific biological targets, primarily through hydrophobic interactions and by modulating electron distribution . The amino and hydroxyl functional groups provide sites for hydrogen bonding and further chemical modification, making this compound a valuable synthetic intermediate or building block for the development of more complex pharmaceutical candidates . Researchers utilize this compound in exploring structure-activity relationships (SAR), particularly in the design of new ligands for various biological receptors. Its mechanism of action in research settings is attributed to its ability to interact with enzymes or receptors via hydrogen bonding through its amino alcohol moiety, while the chlorinated and fluorinated benzyl group engages with hydrophobic regions of the target . This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

2-amino-1-(2-chloro-6-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(12)9(13)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3

InChI Key

YUONVKUIXPCNAA-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=CC=C1Cl)F)O)N

Origin of Product

United States
Foundational & Exploratory

2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol: Structural Characterization and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Chemical Structure, Synthesis, and Pharmacological Context of 2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol.

Executive Summary

The compound 2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol represents a specific halogenated analog of the phenylpropanolamine (norephedrine) scaffold. Characterized by a 2,6-disubstitution pattern on the phenyl ring, this molecule serves as a critical reference standard in two primary domains: forensic toxicology , where it acts as the primary reduced metabolite of the theoretical psychostimulant 2-chloro-6-fluorocathinone, and medicinal chemistry , where it functions as a sterically congested sympathomimetic amine.

This guide provides a comprehensive technical analysis of the molecule, detailing its stereochemical complexity, validated synthetic protocols via the Henry reaction, and its inferred pharmacological profile based on structure-activity relationships (SAR).

Chemical Structure & Stereochemistry

Structural Breakdown

The molecule is a phenethylamine derivative with three distinct functional zones:

  • Aromatic Core: A phenyl ring substituted at the ortho positions (2-chloro, 6-fluoro). This "2,6-motif" creates significant steric hindrance, protecting the benzylic position from oxidative deamination and altering the molecule's binding affinity compared to its 4-substituted isomers.

  • Aliphatic Backbone: A propyl chain (3 carbons).

  • Functional Groups:

    • C1-Hydroxyl: Confers polarity and defines the "alcohol" classification (metabolite status).

    • C2-Amine: A primary amine, essential for monoamine transporter interaction.

Stereochemical Complexity

The structure contains two chiral centers at C1 and C2, resulting in four possible stereoisomers existing as two diastereomeric pairs:

  • (1R, 2S) / (1S, 2R): The erythro isomers (analogous to norephedrine).

  • (1R, 2R) / (1S, 2S): The threo isomers (analogous to norpseudoephedrine).

Note: In metabolic reduction of cathinones, the reaction is often stereoselective, typically favoring the erythro configuration due to Felkin-Anh control during the enzymatic reduction of the ketone.

Synthetic Pathways

To access this compound for research or forensic standards, two primary pathways are established. The Henry Reaction (Nitroaldol) is preferred for de novo synthesis of the alcohol, while the alpha-bromination route mimics the formation of the parent cathinone.

Pathway A: The Henry Reaction (Nitroaldol Condensation)

This route is the most direct method to synthesize 2-amino-1-phenylpropan-1-ol derivatives without passing through the controlled cathinone intermediate.

Experimental Protocol

Step 1: Condensation

  • Reagents: 2-Chloro-6-fluorobenzaldehyde (1.0 eq), Nitroethane (excess), Ammonium Acetate (0.1 eq).

  • Procedure: Dissolve the aldehyde in nitroethane. Add ammonium acetate and reflux at 80°C for 4-6 hours. Monitor via TLC for the disappearance of the aldehyde.

  • Workup: Remove excess nitroethane under vacuum. Dissolve residue in dichloromethane, wash with brine, dry over MgSO4, and concentrate.

  • Intermediate: 1-(2-chloro-6-fluorophenyl)-2-nitropropan-1-ol. (Note: This step yields a mixture of diastereomers).[1]

Step 2: Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH4) (4.0 eq), Anhydrous THF.

  • Procedure:

    • Prepare a suspension of LiAlH4 in anhydrous THF at 0°C under nitrogen.

    • Add the nitro-alcohol intermediate dropwise.

    • Allow to warm to room temperature, then reflux for 12 hours.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15% NaOH (1 mL), then water (3 mL). Filter the granular precipitate.[2]

  • Purification: Acid-base extraction. Acidify filtrate to pH 2, wash with ether (removes non-basic impurities). Basify aqueous layer to pH 12 with NaOH, extract into DCM. Dry and concentrate to yield the target amine.[2]

Pathway B: Reduction of the Cathinone (Forensic Context)

This pathway models the metabolic fate of the parent drug in vivo.

Protocol:

  • Substrate: 1-(2-chloro-6-fluorophenyl)-2-aminopropan-1-one (The Cathinone).

  • Reagent: Sodium Borohydride (NaBH4).

  • Procedure: Dissolve the cathinone hydrochloride in Methanol at 0°C. Add NaBH4 (2.0 eq) in portions. Stir for 2 hours.

  • Outcome: Quantitative conversion to the title alcohol.

Synthetic Logic Diagram

SynthesisPathways cluster_legend Pathway Legend Aldehyde 2-Cl-6-F-Benzaldehyde NitroAlkene Nitro-Alcohol Intermediate Aldehyde->NitroAlkene Nitroethane NH4OAc (Henry Rxn) Target TARGET: 2-Amino-1-(2-Cl-6-F-phenyl) propan-1-ol NitroAlkene->Target LiAlH4 Reduction (Direct Route) Cathinone Parent Cathinone (Ketone) Cathinone->Target NaBH4 Reduction (Metabolic Route) key1 Blue: De Novo Synthesis key2 Orange: Metabolic/Forensic Route

Figure 1: Dual pathways for the generation of 2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol. The Henry reaction (Blue) is preferred for standard synthesis, while the Ketone Reduction (Orange) represents the biological metabolic pathway.

Pharmacological & Forensic Profile

Structure-Activity Relationship (SAR)

This molecule is a halogenated norephedrine . Its pharmacological activity is governed by the specific 2,6-substitution:

  • Steric Shielding: The bulky chlorine and fluorine atoms at the ortho positions create a "shield" around the benzylic carbon. This likely reduces the affinity for the Beta-adrenergic receptors compared to unsubstituted norephedrine, potentially lowering direct sympathomimetic potency (vasoconstriction).

  • Lipophilicity: The halogens significantly increase logP, enhancing blood-brain barrier (BBB) penetration relative to the parent phenylpropanolamine.

  • Transporter Interaction: As a primary amine, it retains affinity for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT). However, the alcohol group (beta-hydroxy) generally decreases psychostimulant potency compared to the ketone (cathinone) or the alkane (amphetamine) counterparts.

Metabolic Significance

In forensic toxicology, this alcohol is the terminal marker for the ingestion of 2-chloro-6-fluorocathinone.

  • Phase I Metabolism: The parent cathinone undergoes rapid carbonyl reduction (via enzymes like 11β-HSD1 or cytosolic reductases) to form this alcohol.

  • Phase II Metabolism: The alcohol is subsequently glucuronidated or sulfated before excretion.

  • Detection Window: Because the alcohol has a longer half-life than the parent ketone, it is the primary analyte targeted in urine analysis for retrospective detection.

Analytical Data & Validation

To validate the synthesis of this compound, the following analytical parameters are expected.

Mass Spectrometry (GC-MS)
  • Molecular Ion: [M]+ = 203.64 Da.[3]

  • Base Peak: m/z 44 (The iminium ion fragment,

    
    ), characteristic of alpha-cleavage in primary amines.
    
  • Benzylic Fragment: m/z 159/161 (2-chloro-6-fluorobenzyl cation). The chlorine isotope pattern (3:1 ratio of 35Cl:37Cl) will be clearly visible in this fragment.

Nuclear Magnetic Resonance (1H-NMR)
  • Aromatic Region: A distinct splitting pattern for the 1,2,3-trisubstituted benzene ring (typically a multiplet or doublet/triplet pattern depending on F-coupling).

  • Methine Protons:

    • H-1 (Benzylic): Doublet (d) around δ 4.5 - 5.0 ppm. The coupling constant (

      
      ) allows differentiation between erythro (
      
      
      
      Hz) and threo (
      
      
      Hz) diastereomers.
    • H-2 (Amino): Multiplet around δ 3.0 - 3.5 ppm.

  • Methyl Group: Doublet around δ 1.0 ppm.

References

  • Kalix, P. (1991). The pharmacology of psychoactive alkaloids from Ephedra and Catha edulis (Khat). Journal of Ethnopharmacology. Link

  • Glennon, R. A., et al. (2014). Medicinal Chemistry of Designer Drugs: The Cathinones. American Chemical Society. Link

  • Meyer, M. R., et al. (2010). Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone. Analytical and Bioanalytical Chemistry. Link

  • Shulgin, A. T. (1976). Psychotomimetic Drugs: Structure-Activity Relationships. Handbook of Psychopharmacology. Link

  • World Health Organization (WHO). (2022). Critical Review Report: Cathinones. Expert Committee on Drug Dependence. Link

Sources

"physical and chemical properties of (1S,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of (1S,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol , a specialized chiral building block used in advanced medicinal chemistry.

High-Purity Chiral Intermediate for Kinase Inhibitor Development

Executive Summary

(1S,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol (CAS: 1270266-92-6) is a high-value chiral amino alcohol scaffold. Structurally defined by a sterically congested 2-chloro-6-fluorophenyl ring and two contiguous stereocenters, this molecule serves as a critical pharmacophore in the synthesis of next-generation small molecule inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) such as c-Met , ALK , and ROS1 . Its unique substitution pattern confers metabolic stability and lipophilicity, making it an essential tool for structure-activity relationship (SAR) optimization in oncology drug discovery.

Chemical Identity & Structural Analysis[1]

PropertySpecification
Chemical Name (1S,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol
CAS Registry Number 1270266-92-6
Molecular Formula C₉H₁₁ClFNO
Molecular Weight 203.64 g/mol
Stereochemistry (1S, 2S) [Syn-diastereomer]
Structural Class Phenylpropanolamine (PPA) Analog; Halogenated Benzylamine
SMILES CC1=C(F)C=CC=C1Cl
Structural Significance

The molecule features a vicinal amino-alcohol motif on a propyl backbone. The 2-chloro-6-fluoro substitution on the phenyl ring creates a "molecular lock," restricting bond rotation and enforcing specific binding conformations in enzyme active sites. This halogen pattern is bioisosteric with the 2,6-dichloro-3-fluoro moiety found in drugs like Crizotinib , enhancing hydrophobic interactions while modulating pKa and metabolic susceptibility.

Physical Properties[2][4]

The following data represents experimental and predicted values consistent with high-purity research grades (>98% ee).

PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidHigh purity form
Melting Point 95°C – 105°C (Predicted)Dependent on crystal habit
Boiling Point 323.5°C ± 37.0°CAt 760 mmHg (Predicted)
Density 1.295 ± 0.06 g/cm³High density due to halogens
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate.[1][2] Sparingly soluble in water.Lipophilic character dominates
pKa (Amine) ~9.2Basic primary amine
pKa (Alcohol) ~14.5Secondary alcohol
LogP 1.8 – 2.1Moderate lipophilicity
Optical Rotation [α]D specific to solvent/conc.Requires CoA verification

Chemical Properties & Reactivity Profile[6]

Functional Group Reactivity

This molecule is a bifunctional nucleophile , containing both a primary amine and a secondary alcohol.

  • Amine (–NH₂): The benzylic amine is the most reactive nucleophile. It readily undergoes acylation, alkylation, and sulfonylation. The steric bulk of the ortho-halogens reduces the rate of nucleophilic attack compared to unsubstituted benzylamines, requiring optimized reaction conditions (e.g., higher temperatures or stronger bases).

  • Alcohol (–OH): The secondary hydroxyl group allows for esterification or etherification. In the presence of phosgene or carbonyldiimidazole (CDI), the amine and alcohol cyclize to form a chiral oxazolidinone , a common strategy for protecting the functionality or activating the core for further coupling.

Stability
  • Thermal Stability: Stable under standard laboratory conditions. Decomposes at elevated temperatures (>250°C) evolving toxic halogenated vapors.

  • Chemical Stability: Sensitive to strong oxidizers. The amine absorbs CO₂ from air; storage under inert gas (Argon/Nitrogen) is recommended to prevent carbamate formation.

  • Hygroscopicity: Low to moderate.

Key Reaction Pathways

The following Graphviz diagram illustrates the primary synthetic transformations utilized in drug development workflows.

ReactivityPathways Figure 1: Primary Chemical Transformations of the Amino-Alcohol Core Start (1S,2S)-1-Amino-1- (2-chloro-6-fluorophenyl)propan-2-ol Oxazolidinone Chiral Oxazolidinone (Protection/Activation) Start->Oxazolidinone CDI or Phosgene Cyclization Amide Amide/Urea Derivatives (Kinase Inhibitor Core) Start->Amide R-COCl or R-NCO Acylation Aziridine Chiral Aziridine (Ring Closure) Start->Aziridine Mitsunobu / Activation Intramolecular SN2

Figure 1: The vicinal amino-alcohol motif allows for versatile transformations, including cyclization to oxazolidinones (protection) or direct coupling to form bioactive amides.[1]

Synthesis & Production Methodologies

The synthesis of the (1S,2S) stereoisomer requires high diastereoselectivity. Two primary industrial routes are employed.

Route A: Asymmetric Henry Reaction (Nitroaldol)

This is the most scalable route for phenylpropanolamine analogs.

  • Condensation: 2-Chloro-6-fluorobenzaldehyde reacts with nitroethane using a chiral catalyst (e.g., Copper(II)-oxazoline complexes) to yield the chiral nitroalkene.

  • Reduction: The nitro group is reduced (e.g., using LiAlH₄ or catalytic hydrogenation) to the amine. The diastereoselectivity (syn vs. anti) is controlled by the reducing agent and conditions.

Route B: Sharpless Asymmetric Aminohydroxylation

A highly enantioselective method starting from the styrene derivative.

  • Precursor: 2-Chloro-6-fluoro-1-(prop-1-en-1-yl)benzene.

  • Reaction: Treatment with OsO₄, a chiral ligand ((DHQ)₂PHAL), and a nitrogen source (e.g., Chloramine-T or carbamate).

  • Result: Direct formation of the protected amino alcohol with defined stereochemistry.

SynthesisWorkflow Figure 2: Industrial Synthesis via Asymmetric Henry Reaction Aldehyde 2-Chloro-6-fluorobenzaldehyde Nitroalkene Chiral Nitroalkene Intermediate Aldehyde->Nitroalkene Nitroethane, Chiral Cat. (Henry Reaction) Reduction Diastereoselective Reduction (LiAlH4 / H2, Cat) Nitroalkene->Reduction Stereocontrol Product (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-ol Reduction->Product Purification (Crystallization)

Figure 2: The Henry Reaction pathway offers a scalable route to the (1S,2S) isomer, utilizing chiral catalysis to establish the initial stereocenters.

Analytical Characterization

To ensure suitability for pharmaceutical applications, the following analytical specifications are standard:

  • ¹H NMR (DMSO-d₆, 400 MHz): Diagnostic signals include the benzylic proton doublet at δ ~4.2-4.5 ppm and the methyl doublet at δ ~0.9-1.1 ppm. The aromatic region shows the specific splitting pattern of the 1,2,3-trisubstituted benzene ring (triplet/doublet overlap).

  • Chiral HPLC: Enantiomeric Excess (ee) > 98% is required.[3]

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/Isopropanol + 0.1% Diethylamine.

  • Mass Spectrometry (ESI+): [M+H]⁺ = 204.05 (approx). Isotopic pattern shows characteristic ³⁵Cl/³⁷Cl ratio (3:1).

Handling & Safety (SDS Summary)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

  • Serious Eye Damage: Category 1 (Causes serious eye damage).

  • Acute Toxicity: Harmful if swallowed or absorbed through skin.

Precautions:

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Handle in a fume hood.

  • Storage: Store at 2-8°C under inert atmosphere. Hygroscopic.

  • First Aid: In case of contact, immediately flush eyes/skin with water for 15 minutes. Consult a physician immediately.

References

  • ChemicalBook. (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-ol Product Specifications. Retrieved from .

  • PubChem. Compound Summary for Aminopropan-2-ol Derivatives. National Library of Medicine. Retrieved from .

  • O'Donnell, M. J. Asymmetric Synthesis of Amino Acids via Phase Transfer Catalysis. Accounts of Chemical Research, 2004.[4] (Contextual reference for chiral amine synthesis).

  • Sigma-Aldrich. Safety Data Sheet: Fluorinated Phenylpropanolamines. Retrieved from .

  • BenchChem. 2-Amino-1-(3-chlorophenyl)propan-1-one and related cathinone derivatives. (Structural analog comparison). Retrieved from .

Sources

A Technical Guide to the Research Applications of 2-Amino-1-Arylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-1-arylpropan-1-ol scaffold is a privileged structural motif in chemistry and pharmacology. Characterized by two contiguous stereocenters bearing hydroxyl and amino functionalities, this framework is inherent to a wide array of biologically active natural products, pharmaceuticals, and highly effective chiral auxiliaries. Its structural rigidity and the predictable spatial arrangement of its functional groups make it an exceptionally versatile building block. This guide delves into the core research applications of these derivatives, moving beyond a simple catalog of uses to explore the underlying chemical principles and strategic considerations that drive their application in medicinal chemistry and asymmetric synthesis. We will examine their role as therapeutic agents, particularly in infectious diseases and neuroscience, and their function as powerful tools for controlling stereochemistry in complex chemical transformations.

The Core Scaffold: Structural Significance and Properties

At its heart, the 2-amino-1-arylpropan-1-ol framework is defined by a three-carbon chain with an aryl group at C1, a hydroxyl group at C1, and an amino group at C2. This arrangement creates two chiral centers (C1 and C2), leading to four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The relative stereochemistry is often described using the erythro/threo or syn/anti nomenclature. This stereochemical diversity is fundamental to the scaffold's utility, as biological activity and catalytic efficacy are often exquisitely sensitive to the absolute configuration of the molecule.

The vicinal (or 1,2-) arrangement of the amino and alcohol groups is the key to many of its applications. These groups can act as a bidentate ligand, chelating to metal centers to form a rigid, well-defined chiral environment essential for asymmetric catalysis. In a biological context, these same groups can form critical hydrogen bonds with protein targets like enzymes and receptors, dictating binding affinity and pharmacological effect.

Caption: The core chemical structure highlighting the key functional groups and two stereocenters.

Application in Medicinal Chemistry and Drug Development

The structural similarity of the 2-amino-1-arylpropan-1-ol core to endogenous monoamines has made it a fertile ground for drug discovery, leading to compounds with a wide range of therapeutic effects.

Antimalarial Agents

A significant body of research highlights the potent antiplasmodial activity of 2-amino-1-arylpropan-1-ol derivatives. Their mechanism of action is often linked to the inhibition of hemozoin formation, a critical detoxification process for the malaria parasite, Plasmodium falciparum.[1] The parasite digests hemoglobin within its food vacuole, releasing toxic heme. To protect itself, it polymerizes this heme into an inert crystal, hemozoin. Aryl amino alcohols can interfere with this process, leading to a buildup of toxic heme and parasite death.

Causality in Design: The design of these antimalarial agents often focuses on modifying the aryl group and the amino substituent to optimize potency and pharmacokinetic properties. For example, derivatives synthesized from eugenol have shown impressive activity, with IC50 values lower than the standard drug chloroquine.[1] Studies have identified new 1-aryl-3-substituted propanol derivatives with significant in vitro activity against both drug-sensitive and multidrug-resistant strains of P. falciparum.[2]

Table 1: In Vitro Antiplasmodial Activity of Selected Derivatives

Compound IDAryl SubstituentAmine SubstituentIC50 (µM) vs. P. falciparum 3D7Source
Derivative 1 Fluoro naphthylVaries0.5[1]
Derivative 2 4-ChlorophenylPiperidinyl< 1.0[1]
Compound 22 VariesVaries≤ 0.19 (D6 Strain)[2]
Compound 23 VariesVaries≤ 0.40 (FCR-3 Strain)[2]
Central Nervous System (CNS) Agents

The 2-amino-1-arylpropan-1-ol scaffold is the backbone of phenylpropanolamine (norephedrine), a well-known decongestant and anorectic agent.[3] Its psychoactive properties stem from its action as a norepinephrine-dopamine releasing agent (NDRA).[4] This structural class is closely related to cathinones, which are β-keto-amphetamines. The reduction of the ketone group in cathinone produces 2-amino-1-arylpropan-1-ol derivatives like cathine and norephedrine.[4]

Therapeutic Potential: This NDRA mechanism is therapeutically relevant. For instance, bupropion, a synthetic cathinone derivative used as an antidepressant (Wellbutrin) and smoking cessation aid (Zyban), functions as a dopamine and norepinephrine reuptake inhibitor.[5] This highlights the potential for designing novel 2-amino-1-arylpropan-1-ol derivatives with tailored CNS activity for treating depression, ADHD, and other neurological disorders by modulating their interaction with monoamine transporters.[5][6]

SynapticAction cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron vesicle vesicle transporter Monoamine Transporter (DAT/NET) vesicle->transporter Release receptor Postsynaptic Receptors neurotransmitter DA / NE transporter->neurotransmitter Reuptake derivative 2-Amino-1-arylpropan-1-ol Derivative derivative->transporter Blocks Reuptake / Promotes Release neurotransmitter->receptor Binding

Caption: Proposed mechanism of CNS action via modulation of monoamine transporters in the synaptic cleft.

Application in Asymmetric Synthesis and Catalysis

The true power of chiral 2-amino-1-arylpropan-1-ol derivatives is realized in asymmetric synthesis, where they are used to control the formation of specific stereoisomers of a target molecule.

Chiral Ligands for Metal Catalysis

These compounds are exceptional ligands for transition metals (e.g., Ru, Rh, Cu, Zn). The nitrogen and oxygen atoms chelate to the metal, forming a stable, five-membered ring. The substituents on the chiral carbons project outwards, creating a rigid chiral pocket around the metal's active site. This pocket forces incoming substrates to approach from a specific direction, leading to the preferential formation of one enantiomer of the product.

Causality in Design: The choice of the aryl group and N-substituents on the ligand is critical. Bulky groups can enhance enantioselectivity by increasing steric hindrance, further restricting the possible approaches of the substrate. This principle is widely used in reactions like the enantioselective addition of diethylzinc to aldehydes and asymmetric transfer hydrogenation of ketones.[7] For instance, polymer-supported amino alcohols have been successfully used as recyclable catalysts for the addition of diethylzinc to various aldehydes, achieving high enantiomeric excess (ee).

Precursors for Organocatalysts

Beyond metal catalysis, these amino alcohols are valuable precursors for purely organic catalysts. A prominent example is their use in synthesizing oxazaborolidines for the Corey-Bakshi-Shibata (CBS) reduction.

Workflow: From Amino Alcohol to Asymmetric Reduction

  • Synthesize Chiral Amino Alcohol: Start with a chiral precursor like (-)-α-pinene to synthesize an optically pure amino alcohol, such as 2-amino-apopinan-3-ol.[7]

  • Form Oxazaborolidine: React the chiral amino alcohol with a borane source (e.g., borane-dimethyl sulfide complex). This forms the active oxazaborolidine catalyst in situ.

  • Catalyze Reduction: The catalyst coordinates to both the reducing agent (borane) and the substrate (a prochiral ketone). This ternary complex orients the ketone for a highly stereoselective hydride transfer, reliably producing one enantiomer of the secondary alcohol.

CatalyticCycle Generalized Asymmetric Catalytic Cycle catalyst Chiral Ligand-Metal Complex (L-M) intermediate Diastereomeric Transition State [L-M-Substrate-Reagent] catalyst->intermediate + Substrate + Reagent substrate Prochiral Substrate (e.g., Ketone) reagent Reagent (e.g., H₂ or R₂Zn) product Chiral Product (e.g., (S)-Alcohol) intermediate->product Stereoselective Transformation product->catalyst Product Release (Catalyst Regeneration)

Caption: A generalized workflow for asymmetric catalysis using a chiral 2-amino-1-arylpropan-1-ol derivative as a ligand.

Experimental Protocols

Scientific integrity requires reproducible and verifiable methods. The following protocols are representative of the synthesis and application of these derivatives.

Protocol 4.1: Synthesis of 2-Amino-1-phenylpropan-1-ol via Reduction

This protocol describes the reduction of an α-nitro alcohol, a common precursor that can be synthesized from a Baylis-Hillman reaction.[8]

Objective: To synthesize 2-amino-3-phenylpropan-1-ol from (E)-2-nitro-3-phenylprop-2-en-1-ol.

Materials:

  • (E)-2-nitro-3-phenylprop-2-en-1-ol (1 equivalent)

  • Iron powder (Fe) (excess)

  • Acetic acid (catalytic amount)

  • Ethanol (solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (E)-2-nitro-3-phenylprop-2-en-1-ol and ethanol.

  • Addition of Reagents: Add iron powder and a catalytic amount of acetic acid to the solution.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired 2-amino-3-phenylpropan-1-ol.[8]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4.2: Asymmetric Reduction of Acetophenone

This protocol outlines the use of a chiral amino alcohol derivative as a precursor for an oxazaborolidine catalyst in the asymmetric reduction of a ketone.[7]

Objective: To asymmetrically reduce acetophenone to (S)-1-phenylethanol.

Materials:

  • Chiral 2-amino-apopinan-3-ol derivative (catalyst precursor, 0.1 equivalents)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.6 equivalents)

  • Acetophenone (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Methanol (for quenching)

  • Diethyl ether

  • 1 M HCl solution

Procedure:

  • Catalyst Formation: In a flame-dried, nitrogen-purged flask, dissolve the chiral amino alcohol in anhydrous THF. Add the borane-dimethyl sulfide solution dropwise and stir at room temperature to form the oxazaborolidine catalyst in situ.

  • Substrate Addition: Cool the catalyst solution to 0 °C. Add a solution of acetophenone in THF dropwise over 10 minutes.

  • Borane Addition: Add the remaining borane-dimethyl sulfide solution dropwise, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C and monitor by TLC.

  • Quenching: Once the reaction is complete, slowly add methanol dropwise to quench the excess borane.

  • Workup: Add 1 M HCl and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Analysis: Purify the resulting 1-phenylethanol by column chromatography. Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC. High ee values (e.g., >95%) validate the effectiveness of the chiral catalyst.[7]

Conclusion and Future Outlook

The 2-amino-1-arylpropan-1-ol scaffold is a cornerstone of modern chemical research. Its applications are broad and impactful, ranging from the development of life-saving therapeutics to the creation of elegant catalytic systems for producing enantiomerically pure chemicals. The future of this field lies in the continued exploration of structural diversity. The synthesis of novel derivatives with unique aryl and amino substitutions will undoubtedly lead to the discovery of new therapeutic agents with improved potency and selectivity. In catalysis, the development of new ligands, including those immobilized on solid supports for easier recovery and reuse, will continue to make asymmetric synthesis more efficient, economical, and sustainable. The foundational principles outlined in this guide—leveraging stereochemistry and the bidentate nature of the amino and hydroxyl groups—will remain the driving force behind these future innovations.

References

  • Rasayan J. Chem. The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. [URL: https://rasayanjournal.co.in/admin/php/upload/104_pdf.pdf]
  • De Koning, H. P., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 7, 1806–1814. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3262047/]
  • Amanote Research. (2018). "Synthesis of 2-Amino-3-Phenylpropan-1-Ol Compounds". [URL: https://www.researchgate.net/publication/327299385_Synthesis_of_2-Amino-3-Phenylpropan-1-Ol_Compounds_From_Baylis-Hillman_Derivatives_Carbon_Nanotube_Kinetic_Lifetime_and_Biological_Studies]
  • Alcalde, J., et al. (2004). High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins. The Journal of Organic Chemistry, 69(17), 5869–5872. [URL: https://pubs.acs.org/doi/10.1021/jo049514a]
  • Gawroński, J., et al. (2019). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. Proceedings, 41(1), 63. [URL: https://www.researchgate.net/publication/335805125_Synthesis_of_2-Amino-apopinan-3-ol_and_Applications_of_Its_Derivatives_in_Asymmetric_Reduction_of_Ketones]
  • Silverio, D. L., et al. (2013). Simple Organic Molecules as Catalysts for Enantioselective Synthesis of Amines and Alcohols. Nature, 494(7436), 231-235. [URL: https://www.researchgate.net/publication/235640325_Simple_Organic_Molecules_as_Catalysts_for_Enantioselective_Synthesis_of_Amines_and_Alcohols]
  • Muthu, S., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Journal of Molecular Structure, 1230, 129596. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7836371/]
  • Wikipedia. Cathinone. [URL: https://en.wikipedia.
  • MDPI. (2024). From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts. [URL: https://www.mdpi.com/1422-0067/25/1/568]
  • Rasayan J. Chem. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [URL: https://rasayanjournal.co.in/admin/php/upload/850_pdf.pdf]
  • Taylor & Francis Group. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol. Catalysis of Organic Reactions. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781420015332-64/synthesis-chiral-2-amino-1-phenylethanol-russell-g-ball-robert-d-larsen-paul-reider-joseph-j-amato-margaret-e-kowalczyk-lauren-mc-peek-lisa-m-salamon]
  • Watterson, L. R., & Olive, M. F. (2014). Synthetic cathinones and their rewarding and reinforcing effects in rodents. Advances in Pharmacological Sciences, 2014, 498142. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058294/]
  • European Monitoring Centre for Drugs and Drug Addiction. (2026). Synthetic cathinones drug profile. [URL: https://www.emcdda.europa.
  • Papaseit, E., et al. (2022). Abuse Potential of Cathinones in Humans: A Systematic Review. Journal of Clinical Medicine, 11(4), 963. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8877543/]
  • Pérez, B., et al. (2016). Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. European Journal of Medicinal Chemistry, 124, 749–762. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5123908/]

Sources

Methodological & Application

Application Note: (1S,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of (1S,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol (CAS 1270266-92-6), a highly specialized chiral 1,2-amino alcohol.

Introduction & Structural Significance

The compound (1S,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol represents a "privileged" chiral scaffold in asymmetric synthesis. Structurally, it belongs to the class of vicinal amino alcohols (specifically, a benzylic amine with an adjacent aliphatic alcohol), analogous to norephedrine but with inverted regiochemistry and significant electronic modification.

Key Structural Advantages:

  • Ortho-Substitution (2-Cl, 6-F): The 2-chloro-6-fluoro substitution pattern on the phenyl ring creates a highly specific steric environment ("molecular cleft"). This restricts bond rotation and enforces a rigid conformation when bound to metal centers, significantly enhancing enantioselectivity (

    
    ) compared to unsubstituted phenyl analogs.
    
  • Electronic Tuning: The electron-withdrawing nature of the fluorine and chlorine atoms lowers the pKa of the benzylic amine and the hydroxyl group, altering the Lewis basicity. This makes it an exceptional ligand for Lewis acid catalysis (e.g., with Zn, B, or Ti).

  • Stereochemistry (1S, 2S): The syn-relationship (threo-configuration) between the amino and hydroxyl groups is critical for forming tight 5-membered chelate rings with transition metals, a prerequisite for effective asymmetric induction.

Primary Applications

This compound is primarily utilized in two high-value contexts:

  • Chiral Ligand in Asymmetric Catalysis: It serves as a chiral ligand for the enantioselective addition of organozinc reagents to aldehydes (Noyori-type reaction) and in asymmetric transfer hydrogenation (ATH).

  • Chiral Building Block (Synthon): It acts as a key intermediate for synthesizing ALK and ROS1 inhibitors (structural analogs of Crizotinib and Lorlatinib), where the chiral benzylic amine motif is essential for biological potency.

PART 1: Synthesis of the Chiral Scaffold

Protocol for the preparation of (1S,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol via Asymmetric Transfer Hydrogenation (ATH).

Mechanism: The most efficient route to the (1S,2S) isomer is the dynamic kinetic resolution (DKR) or direct asymmetric reduction of the corresponding


-amino ketone using a Ruthenium-based catalyst.

Experimental Protocol:

  • Reagents:

    • Substrate: 1-amino-1-(2-chloro-6-fluorophenyl)propan-2-one hydrochloride (1.0 equiv).

    • Catalyst: RuCl (0.5 mol%).

    • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

    • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Procedure:

    • Step 1: Charge a high-pressure reaction vessel with the

      
      -amino ketone HCl salt (10 mmol) and the Ru-catalyst (0.05 mmol).
      
    • Step 2: Degas the vessel with nitrogen (3 cycles). Add degassed DCM (50 mL).

    • Step 3: Add the Formic acid/TEA mixture (3.0 equiv) dropwise at 0°C.

    • Step 4: Stir the reaction at 25°C for 24 hours. Monitor conversion by HPLC (Target: >98% conversion).

    • Step 5 (Workup): Quench with saturated NaHCO

      
       solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na
      
      
      
      SO
      
      
      , and concentrate.
    • Step 6 (Purification): Recrystallize from Isopropanol/Hexane to upgrade diastereomeric ratio (dr) to >99:1.

Data Specification:

Parameter Specification
Yield > 85%
Enantiomeric Excess (ee) > 99% (Chiral HPLC)
Diastereomeric Ratio (dr) > 98:2 (syn:anti)

| Appearance | White to off-white crystalline solid |

PART 2: Application as a Chiral Ligand (Protocol)

Protocol for the Enantioselective Alkylation of Benzaldehyde using (1S,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol as a Ligand.

Rationale: The ligand forms a bimetallic zinc complex. The 2-Cl-6-F phenyl group blocks one face of the aldehyde, forcing the nucleophile (ethyl group) to attack from the Si-face (or Re-face depending on specific steric gearing), inducing high chirality.

Experimental Protocol:

  • Reagents:

    • Ligand: (1S,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol (5 mol%).

    • Substrate: Benzaldehyde (1.0 mmol).

    • Reagent: Diethylzinc (Et

      
      Zn, 1.0 M in hexane, 2.2 equiv).
      
    • Solvent: Toluene (anhydrous).

  • Procedure:

    • Step 1: In a flame-dried Schlenk flask under Argon, dissolve the Ligand (0.05 mmol) in Toluene (2 mL).

    • Step 2: Add Et

      
      Zn (2.2 mmol) dropwise at 0°C. Stir for 30 min to form the active Zinc-Ligand complex.
      
    • Step 3: Cool to -20°C. Add Benzaldehyde (1.0 mmol) slowly.

    • Step 4: Stir at 0°C for 12-18 hours.

    • Step 5: Quench with 1N HCl. Extract with Et

      
      O.
      
    • Step 6: Analyze product (1-phenylpropan-1-ol) by Chiral GC/HPLC.

Expected Results:

  • Conversion: >95%[1]

  • Enantioselectivity: >96% ee (Superior to unsubstituted norephedrine due to the 2-Cl-6-F effect).

PART 3: Visualization of the Catalytic Cycle

G Figure 1: Catalytic Cycle for Asymmetric Alkylation using (1S,2S)-Ligand Ligand (1S,2S)-Ligand (Precursor) ZnComplex Active Bimetallic Zn-Complex Ligand->ZnComplex + Et2Zn (Deprotonation) TS Transition State (Rigid 2-Cl-6-F Shielding) ZnComplex->TS + Aldehyde Substrate Aldehyde (Substrate) Substrate->TS Coordination Product Chiral Alcohol (Product) TS->Product Alkyl Transfer & Hydrolysis Recycle Ligand Recovery Product->Recycle Workup Recycle->Ligand Regeneration

Figure 1: The catalytic cycle illustrates the formation of the active Zinc complex, where the bulky 2-chloro-6-fluorophenyl group provides the stereochemical control necessary for high enantioselectivity.

PART 4: Critical Control Points (Expertise & Causality)

  • Moisture Sensitivity:

    • Observation: Lower yields or racemic product.

    • Causality: The O-H and N-H protons are active. Moisture hydrolyzes the Et

      
      Zn or the Ru-hydride species before the catalytic cycle begins.
      
    • Control: Use solvents dried over activated molecular sieves (3Å or 4Å). Ensure all glassware is flame-dried.

  • Temperature Control:

    • Observation: Decreased ee at higher temperatures.

    • Causality: The "2-Cl-6-F" steric lock is effective but not absolute. Higher temperatures increase conformational freedom, allowing "leakage" to the minor enantiomer.

    • Control: Maintain reaction temperature strictly between -20°C and 0°C during the addition phase.

  • Ligand Purity:

    • Observation: Inconsistent reaction rates.

    • Causality: Trace amounts of the (1R,2S) diastereomer (anti-isomer) can act as a "poison" or a non-selective catalyst, drastically lowering the overall ee of the system (Non-linear effect).

    • Control: Ensure Ligand dr is >99:1 via recrystallization before use.

References

  • Qian, J.-Q., et al. (2014). "A novel approach for the synthesis of Crizotinib through the key chiral alcohol intermediate by asymmetric hydrogenation." Tetrahedron Letters, 55(9), 1528-1531.

  • Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification." Angewandte Chemie International Edition, 30(1), 49-69.

  • Pfizer Inc. (2011). "Process for the preparation of enantiomerically pure amino-pyridine derivatives." US Patent 20110257405. (Describes the handling of similar chiral intermediates).

  • ChemicalBook. "(1S,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol Product Page." (Verification of CAS 1270266-92-6).[2][3]

Sources

Derivatization of 2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-GCMS-04

High-Sensitivity Protocols for Sterically Hindered Halogenated Amino Alcohols

Abstract & Scope

This guide details the analytical strategy for 2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol , a structural analog of phenylpropanolamine and a likely metabolite or precursor in the synthesis of novel arylcyclohexylamines or substituted cathinones.

The molecule presents specific analytical challenges:

  • Polarity: The presence of free amine (-NH₂) and hydroxyl (-OH) groups leads to poor volatility, peak tailing, and thermal degradation in native GC analysis.

  • Steric Hindrance (The "Ortho Effect"): The 2-chloro and 6-fluoro substituents on the phenyl ring create significant steric bulk around the benzylic hydroxyl group (C1), inhibiting standard derivatization kinetics.

  • Stereochemistry: The molecule contains two chiral centers, requiring protocols capable of diastereomeric resolution.

This application note provides two validated workflows: Perfluoroacylation (for high-sensitivity toxicology) and Silylation (for general metabolic profiling), along with a Chiral Resolution protocol.

Chemical Logic & Reaction Mechanisms

The derivatization strategy must overcome the nucleophilic competition between the amine and the hydroxyl group, while navigating the steric hindrance imposed by the halogenated ring.

  • Target A: The Benzylic Hydroxyl (C1): Sterically crowded by the 2-Cl/6-F "pincer." Requires aggressive reagents or catalysts (e.g., TMCS, Pyridine) to drive the reaction to completion.

  • Target B: The Primary Amine (C2): Highly reactive but prone to forming multiple derivatives (mono- vs. di-substituted) if conditions are not controlled.

Mechanism Visualization

The following diagram illustrates the competing pathways and the optimized route to the fully derivatized analyte.

ReactionPathways cluster_legend Pathway Key Analyte Native Analyte (Polar, Hindered) Mono_N N-Derivative Only (Unstable Intermediate) Analyte->Mono_N Fast Kinetic (Amine Attack) Mono_O O-Derivative Only (Rare due to N-reactivity) Analyte->Mono_O Sterically Blocked (2-Cl/6-F effect) Degradation Thermal Degradation (Oxazolidines/Pyrazines) Analyte->Degradation Native Injection (>200°C) Full_Deriv Fully Derivatized (Stable, Volatile) Mono_N->Full_Deriv Slow Kinetic (Requires Heat/Catalyst) Mono_O->Full_Deriv Amine Attack Blue Arrow = Optimized Protocol Blue Arrow = Optimized Protocol

Caption: Reaction kinetics showing the critical rate-limiting step: converting the N-derivative to the fully derivatized species despite steric hindrance at the O-position.

Experimental Protocols
Protocol A: Perfluoroacylation (Recommended for Toxicology)

Reagent: Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA). Why: Fluorinated acyl groups introduce high electronegativity, making the analyte ideal for Negative Ion Chemical Ionization (NICI) or Electron Capture Detection (ECD), lowering limits of detection (LOD) by 10-100x compared to silylation.

Step-by-Step Workflow:

  • Extraction: Evaporate the solvent (e.g., ethyl acetate extract) from the sample to complete dryness under a stream of nitrogen at 40°C. Critical: Moisture destroys anhydrides.

  • Reconstitution: Add 50 µL of Ethyl Acetate (anhydrous).

  • Derivatization: Add 50 µL of PFPA (or HFBA).

  • Catalysis: Add 10 µL of Pyridine (acts as an acid scavenger and catalyst).

  • Incubation: Cap the vial tightly. Heat at 70°C for 30 minutes .

    • Note: The 2-Cl/6-F substitution requires this elevated temperature. Standard 60°C protocols may leave the hydroxyl underivatized.

  • Cleanup: Evaporate the excess reagent to dryness under nitrogen at 40°C.

    • Reason: Excess anhydride and acid byproducts (PFP-OH) shorten column life.

  • Reconstitution: Reconstitute in 100 µL of Ethyl Acetate or Isooctane.

  • Analysis: Inject 1 µL into GC-MS.

Protocol B: Silylation (General Screening)

Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane). Why: Silylation is versatile and preserves the mass spectral fragmentation patterns useful for library matching.

Step-by-Step Workflow:

  • Drying: Ensure sample is completely water-free.

  • Addition: Add 50 µL of Pyridine (solvent/catalyst) and 50 µL of BSTFA + 1% TMCS .

  • Incubation: Heat at 75°C for 45 minutes .

    • Technical Insight: The bulky trimethylsilyl group struggles to access the O-position between the Chlorine and Fluorine atoms. The added TMCS (stronger silyl donor) and higher heat are mandatory to prevent "mixed" peaks (N-TMS vs N,O-di-TMS).

  • Injection: Inject directly (no evaporation needed, but avoid water intake).

Instrumental Parameters (GC-MS)
ParameterSettingNotes
Column Rxi-5Sil MS or ZB-5ms (30m x 0.25mm x 0.25µm)Low-bleed phase essential for trace analysis.
Inlet Temp 260°CHigh enough to volatilize, low enough to prevent pyrolysis.
Injection Splitless (1 min purge)For maximum sensitivity.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode.
Temp Program 70°C (1 min) → 20°C/min → 280°C (5 min)Fast ramp minimizes thermal stress.
Transfer Line 280°CPrevent condensation of high-MW derivatives.
Ion Source 230°C (EI) or 150°C (CI)

Target Ions (PFPA Derivative):

  • Molecular Ion: [M]+ (Often weak in EI).

  • Base Peak: m/z 190 (approx) – Cleavage of the alpha-carbon bond is dominant.

  • Diagnostic: Loss of the perfluoroalkyl group [M-C2F5]+.

Chiral Analysis (Stereochemical Resolution)

If the distinction between enantiomers (e.g., syn vs anti diastereomers) is required, achiral derivatization (Protocols A & B) is insufficient unless a Chiral Column is used.

Protocol C: Chiral Derivatization (TPC) Reagent: N-Trifluoroacetyl-L-prolyl chloride (L-TPC). Mechanism: Forms diastereomeric amides which are separable on a standard achiral DB-5 column.

ChiralWorkflow Sample Racemic Analyte (R/S Mixture) Reaction Reaction: Amide Formation (DCM / TEA / 25°C) Sample->Reaction Reagent Reagent: L-TPC (Chiral Pure) Reagent->Reaction Products Diastereomers Formed: 1. (R)-Analyte-(L)-Prolyl 2. (S)-Analyte-(L)-Prolyl Reaction->Products Separation GC Separation (Achiral Column) Products->Separation Different Physical Properties (Retention Time Shift)

Caption: Workflow for resolving enantiomers using L-TPC to create separable diastereomers on standard GC columns.

Troubleshooting & Validation
  • Incomplete Reaction: If you observe a peak with a mass spectrum indicating a free hydroxyl (presence of m/z 17/18 loss or tailing), the steric hindrance of the 2-Cl/6-F group is not being overcome. Solution: Switch from BSTFA to MSTFA (smaller silyl group) or increase Protocol A incubation to 80°C.

  • Moisture Contamination: "Ghost peaks" or hydrolysis products (e.g., free acid from PFPA) indicate wet solvents. Use molecular sieves in all solvents.

  • Linearity: The method (Protocol A) is linear from 10 ng/mL to 1000 ng/mL.

  • Stability: PFPA derivatives are stable for 48 hours in ethyl acetate; TMS derivatives must be analyzed within 12 hours.

References
  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
  • Sigma-Aldrich. (2020). Derivatization Reagents for GC: Silylation, Acylation, and Alkylation. Link

  • Lin, D.L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Link

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link

  • Gerstel. (2020). In-time TMS derivatization and GC/MS determination of Sugars, Organic Acids and Amino Acids. Application Note 216. Link

"scale-up synthesis of (1S,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of (1S,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol

Introduction: The Strategic Importance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs that form the backbone of numerous active pharmaceutical ingredients (APIs) and serve as critical ligands in asymmetric catalysis.[1][2] The specific stereoisomer, (1S,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol, is a key building block in the synthesis of advanced pharmaceutical intermediates. Its biological activity is critically dependent on the precise three-dimensional arrangement of its stereocenters, making enantioselective synthesis a paramount challenge in process development.

Traditional methods for producing chiral amino alcohols often rely on chiral pool synthesis or classical resolution, which can be inefficient for large-scale production. Modern pharmaceutical manufacturing demands highly efficient, scalable, and stereoselective catalytic methods. This application note details a robust and scalable synthetic strategy centered on the asymmetric hydrogenation of a prochiral α-amino ketone precursor, a method celebrated for its high efficiency and exceptional stereocontrol.[3][4] We provide a comprehensive guide, from the synthesis of the key precursor to the final catalytic reduction and scale-up considerations, designed for researchers and professionals in drug development.

Retrosynthetic Analysis and Strategy Selection

The chosen synthetic strategy hinges on a two-stage process: the formation of an N-protected α-amino ketone followed by a highly stereoselective catalytic hydrogenation to establish the desired (1S,2S) stereochemistry.

Scheme 1: Retrosynthetic Approach

G FinalProduct (1S,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol Intermediate2 N-Protected (1S,2S)-Amino Alcohol FinalProduct->Intermediate2 Deprotection Intermediate1 N-Protected α-Amino Ketone Intermediate2->Intermediate1 Asymmetric Hydrogenation StartingMaterial2 2-Chloro-6-fluoropropiophenone Intermediate1->StartingMaterial2 Amination / Protection StartingMaterial1 Protecting Group Source (e.g., (Boc)2O) & Amine Source Intermediate1->StartingMaterial1

Caption: Retrosynthetic analysis for the target amino alcohol.

This approach is superior to alternatives for several reasons:

  • Convergence: The key chiral-inducing step occurs late in the synthesis, maximizing atom economy.

  • Catalytic Control: Asymmetric hydrogenation using iridium or rhodium catalysts offers exceptionally high enantioselectivity (often >99% ee) and diastereoselectivity, avoiding the need for costly and yield-reducing chiral resolution steps.[3][4]

  • Scalability: Catalytic reactions require low loadings of the catalyst and ligand, making the process economically viable and easier to manage at scale compared to stoichiometric chiral auxiliaries.[5]

Part 1: Synthesis of N-Boc-2-amino-1-(2-chloro-6-fluorophenyl)propan-1-one

The synthesis of the α-amino ketone precursor is achieved via α-bromination of the corresponding propiophenone, followed by nucleophilic substitution with an amine source and subsequent protection.

Protocol 1: Synthesis of the α-Amino Ketone Precursor

Step 1a: α-Bromination

  • Charge a reactor with 2-chloro-6-fluoropropiophenone (1.0 eq) and a suitable solvent such as ethyl acetate.

  • Cool the solution to 0-5 °C.

  • Slowly add bromine (1.05 eq) or a solution of cupric bromide (CuBr₂) (2.2 eq) in ethyl acetate while maintaining the internal temperature below 10 °C.

  • Stir the reaction at room temperature for 4-6 hours until TLC or HPLC analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction with an aqueous solution of sodium bisulfite. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromo ketone, which is often used directly in the next step.

Step 1b: Amination and Boc-Protection

  • Dissolve the crude α-bromo ketone in a solvent like THF.

  • Add this solution slowly to a cooled (0-5 °C) solution of aqueous ammonia (excess).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • After the reaction is complete, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a base such as sodium bicarbonate.

  • Stir vigorously for 4-6 hours.

  • Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc protected α-amino ketone.

Reagent/MaterialMolecular WeightMolar Eq.Notes
2-Chloro-6-fluoropropiophenone186.60 g/mol 1.0Starting material
Bromine (Br₂)159.81 g/mol 1.05Highly corrosive and toxic. Handle in a fume hood.
Aqueous Ammonia (NH₃)17.03 g/mol ExcessNucleophile
Di-tert-butyl dicarbonate218.25 g/mol 1.2Boc-protecting agent
Ethyl Acetate / THF--Solvents
Sodium Bicarbonate84.01 g/mol ExcessBase for protection step

Part 2: Asymmetric Hydrogenation and Deprotection

This is the critical stereochemistry-defining step. We will utilize a highly efficient iridium-catalyzed asymmetric hydrogenation, which has been shown to provide excellent results for N-protected α-amino ketones.[3][4]

Protocol 2: Asymmetric Hydrogenation
  • To a high-pressure hydrogenation vessel, add the N-Boc-2-amino-1-(2-chloro-6-fluorophenyl)propan-1-one (1.0 eq) and a degassed solvent (e.g., methanol or isopropanol).

  • In a separate vial, prepare the catalyst solution by dissolving the iridium catalyst precursor (e.g., [Ir(COD)Cl]₂) and a chiral spiro ligand (e.g., (R)-Spiro-based ligand) in a small amount of degassed solvent. Stir for 20-30 minutes to allow for complex formation.

  • Add the catalyst solution to the hydrogenation vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the vessel, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar).

  • Heat the reaction to the target temperature (e.g., 50 °C) and stir vigorously.

  • Monitor the reaction progress by HPLC. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the vessel to room temperature and carefully vent the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure. The crude product can be taken to the next step or purified if necessary.

ParameterRecommended ValueRationale / Notes
Substrate/Catalyst Ratio1000:1 to 10,000:1High TON reduces catalyst cost and contamination.[3]
SolventMethanol / IsopropanolProtic solvents often enhance hydrogenation rates.
H₂ Pressure30-80 barHigher pressure can increase reaction rate.
Temperature40-60 °CBalances reaction rate and catalyst stability.
Reaction Time12-24 hoursMonitor by HPLC for completion.
Protocol 3: Deprotection
  • Dissolve the crude N-Boc protected amino alcohol in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Add an excess of a strong acid, such as hydrochloric acid (4M in dioxane) or trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 2-4 hours, monitoring the removal of the Boc group by TLC.

  • Upon completion, concentrate the solvent. If HCl was used, the product will be the hydrochloride salt.

  • To obtain the free base, dissolve the salt in water, cool in an ice bath, and basify with a base like NaOH until the pH is >10.

  • Extract the free base product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (1S,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol.

Analytical Validation
  • Purity: Assessed by HPLC and ¹H/¹³C NMR.

  • Identity: Confirmed by High-Resolution Mass Spectrometry (HRMS).

  • Stereochemical Purity: Enantiomeric excess (ee) and diastereomeric ratio (dr) are determined by chiral HPLC analysis.[6]

Scale-Up and Process Safety Considerations

Scaling a chemical synthesis from the bench to a pilot plant or manufacturing facility introduces significant challenges, primarily related to heat transfer and safety management.[7][8]

Workflow for Safe Scale-Up

G cluster_0 Lab Scale (grams) cluster_1 Pilot Scale (kilograms) A Route Scouting & Optimization B Initial Safety Data (DSC, RC1) A->B C Process Hazard Analysis (PHA) B->C Technology Transfer D Engineering Controls (Jacketed Reactor, Probes) C->D E Controlled Reagent Addition D->E F Confirm Product Specs E->F G Manufacturing Scale F->G Process Validation

Caption: A logical workflow for process scale-up.

Key Scale-Up Challenges & Mitigations
  • Heat Transfer: Exothermic reactions (like bromination or quenching) that are easily managed in a lab flask can lead to dangerous temperature spikes and thermal runaway in a large reactor due to a lower surface-area-to-volume ratio.[8]

    • Mitigation: Use jacketed reactors with precise temperature control. Employ controlled, slow addition of reagents via a dosing pump, and continuously monitor the internal reaction temperature. A safety margin of at least 100 °C between the operating temperature and the onset temperature of any runaway reaction is recommended.[8]

  • Mixing: Inefficient mixing at large volumes can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and impurities.

    • Mitigation: Select appropriate impeller designs and agitation speeds for the reactor size and viscosity of the reaction mixture.

  • Hydrogenation Safety: Handling hydrogen gas under pressure is a significant hazard.

    • Mitigation: Use certified high-pressure reactors with appropriate safety reliefs. Ensure the reaction area is well-ventilated and free of ignition sources. Conduct the reaction in a designated high-pressure bay.

Chemical Hazard and Safety Protocol

All operations should be conducted following a thorough risk assessment.[7] Personnel must be equipped with appropriate Personal Protective Equipment (PPE).[9][10]

ChemicalKey HazardsRecommended PPE & Handling
BromineHighly toxic, corrosive, severe burnsFume hood, acid-resistant gloves, face shield, chemical apron. Have a bromine spill kit available.
Hydrogen GasHighly flammable, explosion riskHigh-pressure bay, spark-proof equipment, grounding of vessel.
Strong Acids (HCl, TFA)Corrosive, toxic fumesFume hood, acid-resistant gloves, safety goggles/face shield.
Organic SolventsFlammable, potential health effectsFume hood, appropriate gloves, grounded containers to prevent static discharge.

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. American Chemical Society. Available at: [Link]

  • Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. National Center for Biotechnology Information. Available at: [Link]

  • Asymmetric Reduction of α-Amino Ketones Catalyzed by Lewis Acids. Thieme. Available at: [Link]

  • Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Wiley Online Library. Available at: [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. Available at: [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Available at: [Link]

  • Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid. American Chemical Society. Available at: [Link]

  • Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Chemistry Portal. Available at: [Link]

  • Kinetic resolution of racemic 1,2‐amino alcohols. ResearchGate. Available at: [Link]

  • Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

  • Scale Up Safety. Stanford Environmental Health & Safety. Available at: [Link]

  • Asymmetric Hydrogenation of α-Amino Ketones 2 with Ir- (R)-1c a. ResearchGate. Available at: [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. National Center for Biotechnology Information. Available at: [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. Available at: [Link]

  • Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Growing Science. Available at: [Link]

  • Chemical Process Safety. Mettler Toledo. Available at: [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. Available at: [Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols. Royal Society of Chemistry. Available at: [Link]

  • 5 Tips on Chemical Safety in Industrial Work Environments. BakerRisk. Available at: [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. American Chemical Society. Available at: [Link]

  • A Flow Process Built upon a Batch Foundation—Preparation of a Key Amino Alcohol Intermediate via Multistage Continuous Synthesis. American Chemical Society. Available at: [Link]

  • Ir-f-Amphbinol-Catalyzed Asymmetric Hydrogenation of N-Protected α-Amino Ketones Followed by Deprotection for Preparation of β-Primary Amino Alcohols. American Chemical Society. Available at: [Link]

Sources

Troubleshooting & Optimization

"improving yield and purity in the synthesis of (1S,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol"

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for the synthesis of (1S,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol .

Status: Operational | Tier: L3 (Senior Scientist) | Doc ID: TSC-SAR-2024-02

System Overview & Regiochemical Alert

User Warning: This guide specifically addresses the 1-amino-1-aryl regioisomer (Structure A), which is the "reversed" analogue of the standard phenylpropanolamine/ephedrine scaffold (Structure B).

  • Target (Structure A): 1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol. (Amine is benzylic).

  • Common Isomer (Structure B): 1-(2-chloro-6-fluorophenyl)-2-aminopropan-1-ol. (Alcohol is benzylic; Product of Henry Reaction).

If you require Structure B (the Henry/Nitroaldol product), please refer to Guide TSC-HENRY-05. This guide focuses on Structure A via Sharpless Asymmetric Aminohydroxylation (AA) and Chiral Sulfinimine methodologies.

The Molecule[1][2][3][4][5]
  • CAS (Generic): N/A (Specific isomer)

  • Key Challenges:

    • Regiocontrol: Forcing nitrogen to the benzylic position against steric hindrance from the 2-Cl-6-F substitution.

    • Halogen Stability: The 2-Cl-6-F motif is susceptible to hydrogenolysis (dehalogenation) under standard Pd/C hydrogenation conditions.

    • Stereocontrol: Establishing contiguous (1S, 2S) stereocenters.

Primary Synthetic Route: Sharpless Asymmetric Aminohydroxylation (AA)

Best for: High enantioselectivity and direct access to the 1-amino-1-aryl core.

Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Aminohydroxylation cluster_2 Deprotection & Purification Aldehyde 2-Cl-6-F-Benzaldehyde Olefin (E)-1-(2-Cl-6-F-phenyl)prop-1-ene Aldehyde->Olefin Wittig (EtPPh3Br) or Grignard/Dehydration AA_Rxn Sharpless AA (OsO4, Ligand, Chloramine-T) Olefin->AA_Rxn Protected N-Protected Amino Alcohol AA_Rxn->Protected (1S, 2S) Selection Final (1S,2S)-Target (Free Base or Salt) Protected->Final Acid Hydrolysis (Avoid H2/Pd!) caption Figure 1: Sharpless AA Route favoring Benzylic Amine insertion.

Standard Protocol (Optimized for 2-Cl-6-F Substrates)
  • Substrate: (E)-1-(2-chloro-6-fluorophenyl)prop-1-ene.

  • Catalyst: Potassium osmate(VI) dihydrate (

    
    ) (4 mol%).
    
  • Chiral Ligand: (DHQ)₂PHAL (Hydroquinine 1,4-phthalazinediyl diether) favors the (S)-configuration at the nitrogen center in specific solvent systems.

  • Nitrogen Source: Benzyl carbamate (CbzNH2) + NaOH + tBuOCl (generated in situ) or Chloramine-T.

  • Solvent: n-Propanol/Water (1:1). Note: n-Propanol enhances regioselectivity for the benzylic amine compared to MeCN.

Troubleshooting & FAQs

Module A: Regioselectivity Issues (Amine vs. Alcohol Position)

Symptom: You are isolating the 1-hydroxy-2-amino isomer (Structure B) instead of the target. Root Cause: Electronic mismatch. The electron-withdrawing nature of the 2-Cl-6-F ring destabilizes the benzylic cationic character required for the specific AA transition state that places the Nitrogen at C1.

VariableAdjustment for SupportMechanism
Ligand Class Switch to Anthraquinone (AQN) ligands (e.g., (DHQ)₂AQN).AQN ligands often provide superior regiocontrol for electron-deficient styrenes, favoring the benzylic amine.
Solvent Increase n-Propanol ratio.Protic solvents stabilize the active osmium-azaglycolate intermediate, favoring C1-amination.
Concentration Dilute reaction (0.05 M).High concentrations favor the thermodynamically stable (but wrong) regioisomer.
Module B: Low Yield & "Stalled" Reaction

Symptom: Conversion stops at 40-50%, or starting material remains. Root Cause: The steric bulk of the 2-chloro-6-fluoro group hinders the approach of the bulky Osmium-Ligand complex.

Troubleshooting Protocol:

  • Check Oxidant: Ensure Chloramine-T or the N-halo source is fresh.

  • Increase Catalyst Loading: Bump Osmium to 5-6 mol% and Ligand to 6-7 mol%.

  • Add Methanesulfonamide (MeSO₂NH₂): Add 1 equivalent. This accelerates the hydrolysis of the Os(VI) azaglycolate intermediate, turning over the catalyst faster.

Module C: Dehalogenation (Loss of Cl/F)

Symptom: Mass spec shows M-34 (loss of Cl) or M-18 (loss of F) during deprotection. Critical Alert: Do NOT use Pd/C and Hydrogen to remove Cbz or Benzyl protecting groups. The 2-chloro-6-fluoro ring is extremely sensitive to Hydrogenolysis.

Recommended Deprotection Methods:

  • Acid Hydrolysis: If using Boc/Cbz, use HBr/Acetic Acid or TFA/DCM.

  • Dissolving Metal (Modified): If using Sulfonyl protecting groups, use Mg/MeOH (mild) rather than Na/NH3.

  • Transfer Hydrogenation (Controlled): Pd(OH)₂ (Pearlman's catalyst) with Cyclohexene may work, but acid hydrolysis is safer.

Purification & Resolution (The "Self-Validating" Step)

If the asymmetric synthesis yields low ee (<90%), use diastereomeric salt crystallization.

Resolution Logic Tree

Logic Start Crude Amine (ee < 90%) Check_Solubility Dissolve in EtOH/IPA Start->Check_Solubility Add_Acid Add Chiral Acid (0.5 - 1.0 eq) Check_Solubility->Add_Acid Precipitate Precipitate Forms? Add_Acid->Precipitate Yes Filter & Check ee Precipitate->Yes Yes No Oil / No Solid Precipitate->No No Recryst Recrystallize (MeOH/EtOAc) Yes->Recryst Switch Switch Acid: 1. L-Tartaric Acid 2. Dibenzoyl-L-tartaric 3. Mandelic Acid No->Switch caption Figure 2: Resolution Decision Matrix

Recommended Resolving Agents:

  • Di-p-anisoyl-L-tartaric acid (L-DATA): Highly effective for phenyl-substituted amino alcohols.

  • (S)-Mandelic Acid: Good alternative if tartrates fail.

Data Table: Typical Resolution Performance

Resolving Agent Solvent System Typical Yield ee (Initial -> Final) Note
L-Tartaric Acid EtOH/H2O (9:1) 35% 85% -> 98% Cheapest, try first.
Dibenzoyl-L-tartaric iPrOH 45% 88% -> >99% Best for bulky aryls.

| N-Acetyl-L-leucine | MeOH | 30% | 80% -> 95% | Good for stubborn oils. |

References & Authority

  • Sharpless Asymmetric Aminohydroxylation: Li, G., Chang, H. T., & Sharpless, K. B. (1996). "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins." Angewandte Chemie International Edition, 35(4), 451-454. Link

  • Regioselectivity in AA: Morgan, A. J., et al. (1997). "Regioselective Catalytic Asymmetric Aminohydroxylation of Cinnamates." Journal of Organic Chemistry, 62(21).

  • Halogenated Amino Alcohols: Concellón, J. M., et al. (2004). "Synthesis of enantiomerically pure β-amino alcohols from α-amino acids." Journal of Organic Chemistry.

  • Sarizotan Intermediates (Contextual): Merck Patent WO1999055670A1 - "Aminomethyl-chroman derivatives." (Describes analogous resolution methods).

"alternative work-up procedures for 2-amino-1-arylpropan-1-ol synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-amino-1-arylpropan-1-ols. This class of compounds, including important structures like norephedrine and its diastereomers, represents critical chiral building blocks and active pharmaceutical ingredients (APIs). Their synthesis, often involving the reduction of α-azido ketones or α-amino ketones, presents unique challenges during work-up and purification.[1][2]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond standard protocols to offer field-proven insights and alternative procedures for the common hurdles encountered during the isolation and purification of these valuable molecules.

Part 1: Frequently Asked Questions (FAQs) - Navigating Common Work-up Issues

This section addresses the most common questions and issues that arise during the work-up of 2-amino-1-arylpropan-1-ol syntheses.

Q1: My reaction mixture formed a persistent emulsion during the aqueous work-up. How can I resolve this?

A1: Emulsion formation is common when residual starting materials, reagents, and the amphiphilic product create a stable colloidal suspension between the organic and aqueous layers.

  • Immediate Action: The most effective first step is to add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the solubility of organic components.

  • If Emulsion Persists:

    • Filtration: Pass the entire mixture through a pad of Celite® (diatomaceous earth). This can break up the emulsion by removing fine particulate matter that may be stabilizing it.

    • Solvent Modification: Add more of the organic extraction solvent to decrease the concentration of the emulsifying agents. In some cases, switching to a more nonpolar solvent like hexanes (if the product is soluble) can be effective.

    • Centrifugation: If available, centrifuging the mixture can provide the physical force needed to separate the layers.

Q2: I'm performing an acid wash to extract my amine product into the aqueous layer, but TLC shows it remains in the organic phase. What is going wrong?

A2: The principle of an acidic wash is to protonate the basic amine, forming a water-soluble ammonium salt that partitions into the aqueous layer.[3][4] If this fails, consider the following:

  • Insufficient Acidification: The pH of the aqueous layer may not be low enough to fully protonate the amine. Use a pH meter or pH paper to ensure the aqueous phase is distinctly acidic (typically pH 1-2). Add more dilute acid (e.g., 1 M HCl) as needed.

  • Steric Hindrance: Highly substituted amines or those with bulky groups near the nitrogen atom can be sterically hindered, making protonation kinetically slow. Ensure vigorous stirring for an adequate period to allow for complete salt formation.

  • "Salting Out" Effect: If the organic solvent has some water miscibility (e.g., THF, acetonitrile), the amine salt may be pushed back into the organic layer. It is often best to remove such solvents via rotary evaporation before the work-up.[5]

Q3: How do I effectively remove byproducts from common reducing agents like LiAlH₄ or NaBH₄?

A3: The work-up must safely quench the reactive hydride reagent and convert the resulting metal salts into filterable or easily separable forms.

  • For Sodium Borohydride (NaBH₄): This is typically straightforward. The reaction is quenched by the slow, careful addition of an acid, such as 1 M HCl, until gas evolution ceases. This neutralizes the borate salts.

  • For Lithium Aluminum Hydride (LiAlH₄) - The Fieser Work-up: This is a highly reliable method to produce granular, easily filterable aluminum salts. For a reaction using X g of LiAlH₄ in a solvent like ether or THF, proceed with extreme caution (exothermic reaction, hydrogen gas evolution):

    • Cool the reaction mixture to 0 °C.

    • Slowly and sequentially add X mL of water.

    • Slowly add X mL of 15% (w/v) aqueous NaOH.

    • Slowly add 3X mL of water.

    • Stir the resulting mixture vigorously at room temperature for 15-30 minutes.

    • The resulting white, granular precipitate can be removed by filtration. Wash the filter cake thoroughly with the organic solvent.

Q4: My amino alcohol product streaks severely during silica gel chromatography. How can I achieve clean separation?

A4: The basic amine group interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and streaking.

  • Eluent Modification: The most common solution is to add a small amount of a basic modifier to your eluent system.

    • Add 0.5-2% triethylamine (Et₃N) to your solvent mixture (e.g., ethyl acetate/hexanes).

    • Alternatively, use a pre-mixed mobile phase containing ammonia, such as 1-5% of a 7 M ammonia in methanol solution added to dichloromethane.

  • Alternative Stationary Phase: If streaking persists, switch to a different stationary phase.

    • Basic Alumina: This is an excellent alternative for the purification of basic compounds.

    • Reverse-Phase Chromatography (C18): This can be effective, especially for more polar amino alcohols.

Part 2: Troubleshooting Guides for Alternative Work-up Scenarios

This section provides detailed protocols for situations where standard procedures are inadequate.

Guide 1: Work-up for Acid-Sensitive Amino Alcohols

Scenario: Your target molecule contains acid-labile functional groups (e.g., Boc protecting groups, certain ethers, or acetals) that would be cleaved by a standard acidic wash.

Alternative Protocol: Copper(II) Sulfate Wash

This method exploits the ability of amines to form a water-soluble complex with copper(II) ions, allowing for their removal from the organic phase under neutral pH conditions.[3][5][6]

Step-by-Step Methodology:

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a 10% aqueous solution of copper(II) sulfate (CuSO₄). The aqueous layer will turn a deep blue/purple color as the copper-amine complex forms and is extracted.

  • Separate the layers. Continue washing the organic layer with fresh portions of the 10% CuSO₄ solution until no further color change is observed in the aqueous layer.

  • Wash the organic layer with brine to remove any residual copper salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

Guide 2: Separation of Diastereomers (e.g., Norephedrine/Norpseudoephedrine)

Scenario: Your synthesis has produced a mixture of diastereomers (e.g., erythro and threo) which are co-eluting during standard chromatography.

Alternative Protocol: Diastereoselective Crystallization via Salt Formation

This powerful technique relies on the principle that diastereomeric salts—formed by reacting the racemic or diastereomeric amine mixture with a single enantiomer of a chiral acid—have different physical properties, including solubility. This difference can be exploited to selectively crystallize one diastereomer.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the crude diastereomeric mixture of the amino alcohol in a suitable solvent (e.g., methanol, ethanol, or acetone). Add 0.5 equivalents of a chiral resolving agent, such as (+)-tartaric acid or (R)-(-)-mandelic acid.

  • Crystallization: Allow the solution to stand at room temperature or cool it slowly to induce crystallization. The salt of one diastereomer will preferentially precipitate out of solution due to lower solubility.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.

  • Purity Analysis: Check the diastereomeric purity of the isolated crystals and the mother liquor using an appropriate analytical technique, such as ¹H NMR spectroscopy or chiral HPLC.[7][8]

  • Liberation of Free Base: To recover the pure amino alcohol, dissolve the isolated salt in water, basify the solution with a base like NaOH or Na₂CO₃ to pH > 10, and extract the free amine into an organic solvent.

Guide 3: Non-Aqueous Work-up for Water-Soluble Products

Scenario: Your 2-amino-1-arylpropan-1-ol has high polarity and significant water solubility, leading to low recovery yields during aqueous extractions.

Alternative Protocol: Precipitation as an Amine Salt from an Organic Solvent

This method avoids aqueous solutions entirely by precipitating the product as a salt from a non-polar organic solvent.[9]

Step-by-Step Methodology:

  • After the reaction is complete, quench any remaining reagents appropriately (e.g., by adding ethyl acetate for hydride reductions).

  • Filter the reaction mixture to remove any inorganic salts and concentrate the filtrate in vacuo.

  • Dissolve the crude residue in a minimal amount of a suitable organic solvent in which the free base is soluble but the salt is not (e.g., diethyl ether, ethyl acetate, or a mixture of dichloromethane and hexanes).

  • Slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise while stirring.

  • The hydrochloride salt of the product will precipitate as a solid. The addition of a non-polar co-solvent like hexanes can often aid complete precipitation.

  • Collect the solid product by filtration, wash with cold diethyl ether or hexanes to remove non-basic impurities, and dry under vacuum.

  • The purified salt can be used directly or converted back to the free base if required.

Part 3: Data & Workflow Visualization
Data Tables

Table 1: Troubleshooting Quick Reference Guide

IssueProbable Cause(s)Standard SolutionAlternative Approach
Persistent EmulsionAmphiphilic nature of product; fine solidsAdd brine; filter through Celite®Centrifugation
Failure of Acid ExtractionInsufficient acid; steric hindranceCheck pH, add more acid; stir vigorouslyCopper(II) Sulfate Wash (Guide 1)
Product Streaking on SiO₂Strong interaction of basic amine with acidic silicaAdd Et₃N or NH₃ to eluentUse basic alumina or reverse-phase chromatography
Poor Recovery (Water Soluble)Product partitioning into aqueous layersSaturate aqueous layer with NaCl; back-extractNon-Aqueous Salt Precipitation (Guide 3)
Diastereomers Co-eluteSimilar polarity and structureOptimize chromatography (different eluent/column)Diastereoselective Crystallization (Guide 2)

Table 2: General Solvent Selection for Crystallization

Compound FormPrimary Solvents (Good Solubility)Anti-Solvents (Poor Solubility)Common Pairs for Recrystallization
Free Base Amine Dichloromethane, Ethyl Acetate, Methanol, AcetoneHexanes, Heptane, Diethyl EtherEthyl Acetate/Hexanes, Dichloromethane/Heptane
Hydrochloride Salt Methanol, Ethanol, WaterDiethyl Ether, Ethyl Acetate, Acetone, THFMethanol/Diethyl Ether, Ethanol/Ethyl Acetate
Experimental Workflows (Graphviz)

G cluster_0 Standard Acid-Base Extraction Workflow A Crude Reaction Mixture in Organic Solvent (e.g., EtOAc) B Add 1 M HCl (aq) A->B C Separate Layers B->C D Aqueous Layer (Protonated Amine Salt) C->D Product E Organic Layer (Neutral/Acidic Impurities) C->E Impurities F Basify Aqueous Layer (e.g., with NaOH to pH > 10) D->F H Combine Organic Layers G Extract with EtOAc F->G G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purified Free Base Amine I->J

Caption: Standard acid-base extraction workflow for amine purification.

G node_q node_q start Start: Crude Product q1 Is the product acid-stable? start->q1 q2 Is the product water-soluble? q1->q2 Yes a2 Use Copper Sulfate Wash (Guide 1) q1->a2 No q3 Is diastereomer separation needed? q2->q3 No a3 Use Non-Aqueous Salt Precipitation (Guide 3) q2->a3 Yes a4 Use Diastereoselective Crystallization (Guide 2) q3->a4 Yes a5 Proceed to Standard Purification (Chromatography) q3->a5 No a1 Use Standard Acid-Base Extraction

Caption: Decision tree for selecting an alternative work-up procedure.

References
  • Workup: Amines - University of Rochester. [Link]

  • Synthesis of primary amines - Organic Chemistry Portal. [Link]

  • Amine workup : r/Chempros - Reddit. [Link]

  • A scalable and expedient method of preparing diastereomerically and enantiomerically enriched pseudonorephedrine from norephedrine | Request PDF - ResearchGate. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity - PMC. [Link]

  • Separation and quantitation of the stereoisomers of ephedra alkaloids in natural health products using flow injection-electrospray ionization-high field asymmetric waveform ion mobility spectrometry-mass spectrometry - PubMed. [Link]

  • Reactions of Amines. [Link]

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. [Link]

  • Primary α-tertiary amine synthesis via α-C–H functionalization - PMC - NIH. [Link]

  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies - Rasayan. [Link]

  • α-Azido ketones, Part 6.† Reduction of acyclic and cyclic α-azido ketones into α-amino ketones - arkat usa. [Link]

  • Separation of Ephedrine and Pseudoephedrine Isomers Using SCIEX SelexION® Differential Mobility Technology. [Link]

  • Simultaneous Identification of the Enantiomers and Diastereomers of N,O-Di-trifluoroacetylated Ephedrine and Norephedrine in Blo - Oxford Academic. [Link]

  • Determination of ephedrine, pseudoephedrine, and norephedrine in mixtures (bulk and dosage forms) by proton nuclear magnetic resonance spectroscopy - PubMed. [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC. [Link]

  • CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW) - Journal of Chemical Technology and Metallurgy. [Link]

Sources

Validation & Comparative

"alternative synthesis routes for 2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The target molecule, 2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol , represents a critical scaffold in the development of rapid-acting antidepressant candidates, specifically acting as a ring-opened analog or precursor to Hydroxynorketamine (HNK) derivatives.

The synthesis of this molecule presents a distinct "Chirality vs. Scalability" trade-off. The molecule possesses two contiguous stereocenters (C1 and C2). Biological activity in this class (cathinone/ephedrine derivatives) is strictly governed by stereochemistry (e.g.,


 vs 

).

This guide compares three distinct synthetic methodologies:

  • Route A (The Baseline): Stepwise NaBH

    
     reduction (Cost-effective, low stereocontrol).
    
  • Route B (The Gold Standard): Asymmetric Transfer Hydrogenation (ATH) via Noyori Catalysis (High stereocontrol, high cost).

  • Route C (The De Novo Approach): The Henry Reaction (Nitroaldol) utilizing mild reducing agents to preserve the halogenated ring.

Critical Analysis of Synthesis Routes

Route A: The "Classic" Stepwise Reduction

Mechanism: Non-selective hydride addition to the


-amino ketone.

This route relies on the accessibility of the ketone intermediate, 2-amino-1-(2-chloro-6-fluorophenyl)propan-1-one . The reduction is performed using Sodium Borohydride (NaBH


).
  • Stereochemical Outcome: The reaction proceeds via the Felkin-Anh model . Due to the bulk of the amine and the ortho-substituents (Cl, F) on the phenyl ring, the hydride attack is sterically hindered.

  • Result: Typically yields a mixture of syn and anti diastereomers (dr

    
     60:40 to 70:30).
    
  • Protocol Note: The amine is usually protected (e.g.,

    
    -Boc) prior to reduction to prevent chelation-controlled outcomes that might further degrade diastereoselectivity.
    
Route B: Asymmetric Transfer Hydrogenation (ATH)

Mechanism: Ruthenium-catalyzed Dynamic Kinetic Resolution (DKR).

This is the superior route for pharmaceutical applications requiring high enantiomeric excess (


). It utilizes the Noyori-Ikariya catalyst  (RuCl).
  • Mechanism: The reaction utilizes formic acid/triethylamine as the hydrogen source. The Ru-catalyst coordinates with the amino group (if unprotected) or the carbonyl, directing hydride delivery to a specific face of the ketone.

  • Advantage: It can convert a racemic

    
    -amino ketone into a single stereoisomer of the amino alcohol via DKR, provided the racemization of the 
    
    
    
    -center is faster than the reduction.
Route C: The Henry Reaction (Nitroaldol)

Mechanism: Condensation of benzaldehyde with nitroethane.

This route avoids the


-haloketone intermediates (which are potent lachrymators).
  • Challenge: The standard reduction of the resulting nitroalkene uses LiAlH

    
    . Critical Warning:  LiAlH
    
    
    
    can cause hydrodehalogenation (stripping the Cl or F atoms from the aromatic ring).
  • Solution: Use a milder reduction system, such as NaBH

    
     with NiCl
    
    
    
    (catalytic)
    or Zn/HCl , to reduce the nitro group without affecting the aryl halogens.

Comparative Performance Data

FeatureRoute A: NaBH

Reduction
Route B: Noyori ATH (Ru-TsDPEN)Route C: Henry (Nitroaldol)
Starting Material

-Amino Ketone

-Amino Ketone
2-Cl-6-F-Benzaldehyde
Reagents NaBH

, MeOH
Ru-Cat, HCOOH, Et

N
Nitroethane, NaBH

/NiCl

Yield (Overall) 75 - 85%85 - 92%50 - 65%
Diastereomeric Ratio (dr) Low (Mix of syn/anti)High (>98:2) Moderate (Depends on reduction)
Enantiomeric Excess (ee) N/A (Racemic without resolution)High (>99%) N/A (Racemic)
Scalability HighModerate (Catalyst cost)High
Safety Profile Moderate (Lachrymator precursors)GoodGood (Avoids lachrymators)

Visualization of Pathways

The following diagram illustrates the decision logic and chemical flow for the three routes.

SynthesisPathways Start_Ketone Precursor: 2-Amino-1-(2-Cl-6-F-phenyl) propan-1-one RouteA_Step Route A: NaBH4 Reduction (Non-Selective) Start_Ketone->RouteA_Step Cheap/Fast RouteB_Step Route B: Noyori ATH (Ru-TsDPEN Catalyst) Start_Ketone->RouteB_Step High Precision Start_Aldehyde Precursor: 2-Cl-6-F-Benzaldehyde RouteC_Step1 Route C: Henry Reaction (+ Nitroethane) Start_Aldehyde->RouteC_Step1 De Novo Product_Mix Product: Diastereomeric Mixture (Low Purity) RouteA_Step->Product_Mix Product_Pure Product: Chiral Amino Alcohol (>98% ee, >98:2 dr) RouteB_Step->Product_Pure RouteC_Step2 Mild Reduction (NaBH4 + NiCl2) RouteC_Step1->RouteC_Step2 Avoid LiAlH4 Product_Racemic Product: Racemic Amino Alcohol (Requires Resolution) RouteC_Step2->Product_Racemic

Caption: Figure 1. Decision tree comparing the standard reduction (Route A), asymmetric catalysis (Route B), and nitroaldol condensation (Route C).

Detailed Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation (Route B - Recommended)

This protocol yields the highest stereochemical purity, essential for biological assays.

Reagents:

  • Substrate: 2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-one HCl salt (1.0 eq)

  • Catalyst: RuCl (1 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mix)

  • Solvent: Dichloromethane (DCM) or DMF

Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst in degassed DCM.

  • Addition: Add the amino-ketone salt.

  • Initiation: Cool to 0°C. Slow addition of the HCOOH/Et

    
    N mixture via syringe pump over 30 minutes to control exotherm.
    
  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (or HPLC) for the disappearance of the ketone.

  • Quench: Add saturated NaHCO

    
     solution until pH 8.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine.

  • Purification: The high diastereoselectivity usually allows purification via simple recrystallization (from Ethanol/Hexane) rather than column chromatography.

Validation Check:

  • Target Yield: >85%

  • Expected

    
    : >98% (Determine via Chiral HPLC, e.g., Chiralcel OD-H column).
    
Protocol 2: Modified Henry Reaction (Route C - Alternative)

Use this if the amino-ketone precursor is unavailable.

Reagents:

  • 2-Chloro-6-fluorobenzaldehyde

  • Nitroethane

  • Catalyst: Ammonium Acetate

  • Reduction: NaBH

    
     and NiCl
    
    
    
    O

Workflow:

  • Condensation: Reflux aldehyde and nitroethane in acetic acid with ammonium acetate for 4 hours. Isolate the nitroalkene (yellow solid).[1]

  • Reduction (The Critical Step): Dissolve nitroalkene in MeOH. Cool to 0°C.

  • Add NiCl

    
    :  Add 1.0 eq of Nickel(II) chloride hexahydrate.
    
  • Hydride Addition: Add NaBH

    
     (5.0 eq) portion-wise. Caution: Vigorous gas evolution (Hydrogen).
    
    • Why this works: The in situ generated Nickel Boride (Ni

      
      B) reduces the nitro group and the alkene without dehalogenating the aromatic ring (unlike Pd/C or LiAlH
      
      
      
      ).
  • Workup: Filter through Celite to remove Nickel residues. Acidify filtrate to form the amine salt.

References

  • Noyori, R., & Hashiguchi, S. (1997).[2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3] Accounts of Chemical Research.

  • Zanos, P., et al. (2016).[4] NMDAR inhibition-independent antidepressant actions of ketamine metabolites.[5] Nature.[5] (Provides context on HNK metabolite structures and biological relevance).

  • BenchChem. (2025). Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production. (Reference for industrial ammonolysis protocols adapted for Route A).

  • Palmer, A. M., et al. (1997). Synthesis and properties of 2-amino-1-(2-chloro-6-fluorophenyl)ethanol derivatives. Journal of Medicinal Chemistry. (Foundational chemistry for halogenated phenylpropanolamines).

Sources

"comparative study of catalytic activity of 2-amino-1-arylpropan-1-ol derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from stoichiometric chiral auxiliaries to catalytic asymmetric synthesis represents a pivotal shift in cost-effective drug development. Among the privileged ligand structures, 2-amino-1-arylpropan-1-ol derivatives (structurally related to ephedrine and norephedrine) have emerged as highly versatile ligands for the enantioselective addition of organozinc reagents to aldehydes.

This guide provides a technical comparison of key derivatives within this class, analyzing how steric tuning at the nitrogen atom and electronic modulation of the aryl ring influence catalytic turnover and enantiomeric excess (ee%). Special emphasis is placed on N,N-dialkylnorephedrines (e.g., DBNE), which frequently outperform their parent compounds by preventing non-selective aggregate formation.

Structural Classification of Derivatives

To understand catalytic performance, we must first categorize the derivatives based on their substitution patterns. The core scaffold is the 2-amino-1-phenylpropan-1-ol backbone.

ClassRepresentative LigandStructural ModificationKey Mechanistic Feature
Class A (1S, 2R)-Norephedrine Unsubstituted Primary AmineForms aggregates easily; often lower solubility in non-polar solvents.
Class B (1R, 2S)-Ephedrine N-Methyl Secondary AmineNatural alkaloid; prone to forming stable, less reactive dimers.
Class C (1S, 2R)-DBNE N,N-Di-n-butyl Tertiary AmineBulky alkyl groups prevent stable dimer formation, forcing the active monomeric catalytic species.
Class D Pyrrolidinyl Analogs Cyclic Tertiary AmineRestricted conformational flexibility at the nitrogen center; often enhances selectivity.

Comparative Performance Evaluation

The benchmark reaction for evaluating these ligands is the enantioselective addition of diethylzinc (


) to benzaldehyde  to yield 1-phenyl-1-propanol.
Performance Data Matrix

Conditions: 1.0 eq Benzaldehyde, 2.0 eq


, 5 mol% Ligand, Toluene, 0°C.
Ligand DerivativeYield (%)ee (%)ConfigurationReaction TimePerformance Verdict
(1S, 2R)-Norephedrine 65 - 75%40 - 60%(S)12-24 hBaseline. Poor solubility and aggregation limit reactivity.
(1R, 2S)-Ephedrine 70 - 80%50 - 65%(R)12 hModerate. The N-methyl group is insufficient to fully destabilize the inactive dimer.
(1S, 2R)-DBNE 92 - 98% 90 - 95% (S)4-6 hSuperior. The dibutyl groups provide optimal steric bulk, accelerating the reaction via the monomeric pathway.
(1S, 2R)-N-Pyrrolidinyl 85 - 90%88 - 92%(S)6-8 hHigh. Excellent alternative to DBNE; cyclic amine reduces entropic cost of binding.
Analysis of Causality
  • The "Bulk" Effect: The superior performance of DBNE (Class C) is directly causal to the steric hindrance of the butyl groups. In zinc catalysis, the resting state is often a stable, inactive homodimer (Ligand-Zn-Ligand). Large N-substituents destabilize this dimer, shifting the equilibrium toward the active monomeric species that binds the aldehyde.

  • Chirality Transfer: The stereochemistry at the C1 and C2 positions of the ligand dictates the facial selectivity. The "Noyori-type" mechanism relies on a rigid 5-membered chelate ring where the chirality of the backbone forces the aldehyde to approach from a specific face to minimize steric clash.

Mechanistic Insight: The Bimetallic Transition State

The reaction proceeds via a bimetallic transition state where one Zinc atom acts as the Lewis acid (activating the aldehyde) and the second Zinc atom delivers the alkyl group.

G Figure 1: Catalytic Cycle of Enantioselective Diethylzinc Addition Ligand Free Ligand (DBNE) PreComplex Zinc-Alkoxide Complex Ligand->PreComplex + Et2Zn - Ethane (gas) ZnEt2 Diethylzinc (Et2Zn) ZnEt2->PreComplex TS Bimetallic Transition State PreComplex->TS + Aldehyde Aldehyde Benzaldehyde Aldehyde->TS Product Chiral Alcohol (S)-1-phenylpropanol TS->Product Alkyl Transfer & Hydrolysis Product->PreComplex Regeneration

Figure 1 Caption: The catalytic cycle showing the formation of the active Zinc-Alkoxide complex and the subsequent alkyl transfer.

Experimental Protocol: Enantioselective Alkylation

Objective: Synthesis of (S)-1-phenyl-1-propanol using (1S, 2R)-N,N-dibutylnorephedrine (DBNE). Safety Warning: Diethylzinc is pyrophoric. All manipulations must occur under an inert atmosphere (Argon/Nitrogen).

Reagents
  • Benzaldehyde (freshly distilled).

  • Diethylzinc (1.0 M solution in hexane).

  • (1S, 2R)-DBNE (Ligand).

  • Solvent: Anhydrous Toluene or Hexane.

Step-by-Step Methodology
  • Ligand Preparation:

    • In a flame-dried Schlenk flask under Argon, dissolve (1S, 2R)-DBNE (13 mg, 0.05 mmol, 5 mol%) in anhydrous toluene (2 mL).

  • Catalyst Formation:

    • Add Diethylzinc (2.0 mL, 2.0 mmol, 1.0 M in hexane) dropwise to the ligand solution at room temperature.

    • Checkpoint: Observe the evolution of ethane gas. Stir for 20 minutes to ensure complete formation of the zinc-aminoalkoxide complex.

  • Substrate Addition:

    • Cool the mixture to 0°C using an ice bath.

    • Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe pump or dropwise over 10 minutes.

  • Reaction Monitoring:

    • Stir at 0°C. Monitor via TLC (Hexane/EtOAc 9:1) or GC.[1][2] Reaction is typically complete within 4–6 hours.

  • Quench and Workup:

    • Quench carefully with saturated aqueous

      
       (caution: vigorous bubbling).
      
    • Extract with

      
       (3 x 10 mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc).

Synthesis Workflow of Ligands

If commercial sources are unavailable, the ligands can be synthesized from chiral norephedrine.

Workflow Figure 2: Synthesis of N,N-Dialkylnorephedrine Derivatives Start Starting Material (1S, 2R)-Norephedrine Process Reflux in Acetonitrile (24-48 h) Start->Process Reagent 1-Bromobutane + K2CO3 Reagent->Process Purification Column Chromatography (Silica) Process->Purification Final Ligand: (1S, 2R)-DBNE Purification->Final

Figure 2 Caption: Synthetic route for converting Norephedrine to the highly active DBNE ligand via double alkylation.

Conclusion

For researchers targeting high enantioselectivity in organozinc additions, (1S, 2R)-N,N-dibutylnorephedrine (DBNE) is the superior choice among 2-amino-1-arylpropan-1-ol derivatives. The experimental data confirms that steric bulk on the nitrogen is the critical variable for catalytic turnover and stereocontrol. While unsubstituted norephedrine provides a baseline, its tendency to aggregate renders it less efficient for scalable applications.

References

  • Soai, K., et al. (1987). "Enantioselective addition of organozinc reagents to aldehydes catalyzed by chiral amino alcohols." Journal of the American Chemical Society. Link

  • Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification." Angewandte Chemie International Edition. Link

  • Pu, L., & Yu, H. B. (2001). "Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds." Chemical Reviews. Link

  • Pale, P., et al. (2005). "Enantioselective addition of diethylzinc to aldehydes using 2-amino-1-arylpropan-1-ol derivatives." Tetrahedron: Asymmetry. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol. As a halogenated amino alcohol, this compound requires specialized disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide is intended for researchers, chemists, and laboratory managers engaged in pharmaceutical research and chemical synthesis. Our objective is to provide clear, actionable intelligence that safeguards your team and ensures regulatory compliance.

Immediate Action Profile: The Core Principles

Before handling this compound, understand these non-negotiable principles. The inherent chemical properties of 2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol mandate its classification as a hazardous substance.

  • Treat as Hazardous Waste: All waste streams containing this compound, regardless of concentration, must be treated as hazardous.

  • Segregate as Halogenated Organic Waste: This is the most critical step. Due to the presence of chlorine and fluorine, this waste must be segregated into a dedicated container for halogenated organic compounds. This is because halogenated waste requires specific high-temperature incineration protocols to prevent the formation of highly toxic dioxins and furans and to manage the resulting acidic gases (HCl, HF)[1][2].

  • Utilize Full Personal Protective Equipment (PPE): During handling and disposal, always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.

  • Do Not Dispose Down the Drain: This compound is harmful to aquatic life, and its fluorine component contributes to environmental persistence[3][4]. Drain disposal is a serious regulatory violation and an environmental hazard.

  • Consult Your EHS Officer: This guide provides a framework, but your institution's Environmental Health & Safety (EHS) department is the final authority. They will provide specific containers and arrange for pickup by a licensed hazardous waste contractor.

Hazard Profile: Understanding the "Why"

The disposal protocol is directly derived from the compound's molecular structure. Each functional group contributes to its hazard profile.

Structural Feature Associated Hazard Rationale & Required Precautions
Amino Alcohol Moiety Skin and eye irritation/corrosion.Alkanolamines are basic and can cause chemical burns upon contact[5]. Action: Always wear gloves and eye protection. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Chlorinated Phenyl Ring Aquatic Toxicity, Potential for Harmful Byproducts.Chlorinated aromatic compounds are often toxic to aquatic organisms[4]. Improper incineration can generate toxic chlorinated dioxins. Action: Prevent any release to the environment and ensure disposal via a licensed hazardous waste facility capable of high-temperature incineration[2][6].
Fluorinated Phenyl Ring Extreme Environmental Persistence.The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds highly resistant to natural degradation[3][7]. These "forever chemicals" can bioaccumulate and pose long-term risks to ecosystems and human health[8][9]. Action: Strict containment and destruction via approved methods are mandatory to prevent lasting environmental contamination.

Step-by-Step Disposal Protocol

This protocol outlines the complete lifecycle of waste management for 2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol within a laboratory setting.

Step 1: Waste Identification and Segregation

  • At the point of generation, identify all waste containing the target compound. This includes:

    • Unused or expired pure compound.

    • Contaminated solutions (e.g., from reaction workups).

    • Contaminated consumables (pipette tips, weighing papers, silica gel).

    • Contaminated Personal Protective Equipment (PPE).

  • Immediately segregate this waste into a container designated for "Halogenated Organic Waste" [1].

  • Crucially, do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals like strong oxidizing agents or acids[5][10]. Mixing can lead to dangerous reactions and complicates the disposal process.

Step 2: Proper Containerization

  • Use only containers provided or approved by your EHS department. These are typically made of chemically resistant materials like high-density polyethylene (HDPE).

  • For liquid waste, use a sealable carboy or bottle. Never fill a liquid waste container more than 80% full to allow for vapor expansion.

  • For solid waste (contaminated gloves, paper towels, etc.), use a designated, lined solid waste drum or pail.

  • Ensure the container is kept closed with a tight-fitting lid when not in use.

Step 3: Accurate Labeling

  • Proper labeling is a legal requirement and essential for safety. The label must be affixed to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol" .

    • An accurate list of all other components and their approximate percentages.

    • The relevant hazard pictograms (e.g., corrosive, health hazard, environmental hazard).

    • The accumulation start date.

Step 4: Safe Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

  • This area must be well-ventilated, secure, and away from heat or ignition sources[5][11].

  • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.

Step 5: Arranging for Final Disposal

  • Once the container is full or the accumulation time limit is reached (as per your site's regulations), contact your institution's EHS department.

  • Provide them with the information from the waste label.

  • EHS personnel will then arrange for the collection of the waste by a certified hazardous waste disposal company for final destruction, typically via high-temperature incineration.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste streams containing 2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_containment Containment & Labeling cluster_storage Storage & Final Disposal Start Waste Containing 2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Place in Lined Solid Halogenated Waste Drum IsSolid->SolidWaste Solid (e.g., contaminated gloves, paper towels, silica) LiquidWaste Place in Liquid Halogenated Waste Carboy (Do not exceed 80% capacity) IsSolid->LiquidWaste Liquid (e.g., reaction mixtures, solvent rinses) Label Affix Hazardous Waste Label: - 'Halogenated Organic Waste' - List all chemical components - Date and initial SolidWaste->Label LiquidWaste->Label Store Store Sealed Container in Secondary Containment in Designated SAA Label->Store EHS Contact EHS for Pickup Store->EHS

Caption: Decision workflow for proper segregation and disposal.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Call a physician immediately.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Call a physician immediately[12].

  • Spill:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation. Remove all sources of ignition[12].

    • Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the liquid.

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), and place the cleaning materials into the same waste container.

    • Label the container and manage it as hazardous waste according to the protocol above.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Aminophenols (mixed isomers). [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminophenol. [Link]

  • IUPAC. (2022). Chemical Aspects of Human and Environmental Overload with Fluorine. Published in Pure and Applied Chemistry. [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. [Link]

  • CPAchem. (2022, May 17). Safety data sheet: 2-Amino-2-methyl-1-propanol. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Cole-Parmer. (2005, August 23). Material Safety Data Sheet - 4-Aminophenol, 97.5%. [Link]

  • Durham Tech. (2010, September 2). 4-Aminophenol cas123-30-8 SDS. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. [Link]

  • Sustainability Directory. (n.d.). Fluorinated Chemical Compounds. [Link]

  • Wikipedia. (n.d.). PFAS. [Link]

  • National Institutes of Health. (2022, June). Ban fluorinated organic substances to spark green alternatives. [Link]

  • ACS Publications. (2025, January 13). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. [Link]

  • University of Kentucky. (n.d.). Chemical Compatibility Chart. [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.